molecular formula C13H16ClNO2 B2861892 Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate CAS No. 1935310-40-9

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

Cat. No. B2861892
M. Wt: 253.73
InChI Key: QBKSVOVZGRLOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” is a chemical compound with the CAS Number: 1935310-40-9 . It has a molecular weight of 253.73 . The IUPAC name for this compound is “methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” and its InChI Code is 1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 .

Scientific Research Applications

Synthesis of Novel Isomeric Analogs

The compound has been utilized in the synthesis of novel isomeric analogs such as 2-carboxy-4-methylazetidine, an analog of dl-proline. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to novel compounds with potential applications in peptide synthesis and pharmaceutical development (Soriano, Podraza, & Cromwell, 1980).

Development of Non-proteinogenic Amino Acids

Research has also focused on the synthesis of non-proteinogenic amino acids like 3,3-dimethylazetidine-2-carboxylic acid. This involves the reduction of γ-chloro-α-(N-alkylimino)esters to yield azetidine-based compounds, which are valuable in the study of bioactive molecules and the development of new drugs (Kimpe, Boeykens, & Tourwé, 1998).

Efficient Route to Enantiomerically Pure Compounds

An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has been established, showcasing the potential of these compounds in asymmetric synthesis and the production of bioactive compounds with high enantiomeric excess. This highlights the utility of azetidine-based compounds in creating pharmaceuticals with improved efficacy and reduced side effects (Futamura et al., 2005).

Catalytic Applications

Moreover, azetidine-containing compounds have found applications in catalytic processes, such as the trifluoromethylation of arenes and heteroarenes. This demonstrates the versatility of these compounds in facilitating chemical transformations that are significant in the synthesis of complex molecules (Mejía & Togni, 2012).

Novel Synthetic Strategies

Novel synthetic strategies involving azetidine compounds have been developed for the synthesis of 1,4-benzodiazepine derivatives, highlighting the role of azetidine-based intermediates in medicinal chemistry and drug design (Wang et al., 2008).

Safety And Hazards

The safety information available indicates that “Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate” may be harmful if swallowed and may cause eye irritation . It’s important to handle this compound with appropriate safety measures. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSVOVZGRLOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

CAS RN

1935310-40-9
Record name methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.